N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)cyclohexanecarboxamide
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Overview
Description
The compound “N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)cyclohexanecarboxamide” is a complex organic molecule. It contains a tetrahydronaphthalene group, a thiazole group, and a cyclohexanecarboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydronaphthalene group, the thiazole group, and the cyclohexanecarboxamide group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydronaphthalene group is a polycyclic aromatic hydrocarbon, the thiazole is a heterocyclic compound containing sulfur and nitrogen, and the cyclohexanecarboxamide group contains a cyclic structure with an amide functional group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The tetrahydronaphthalene group might undergo reactions typical of aromatic compounds, the thiazole group might participate in nucleophilic substitution or elimination reactions, and the cyclohexanecarboxamide group might be involved in amide bond formation or cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group might increase its solubility in polar solvents, while the aromatic tetrahydronaphthalene group might increase its solubility in nonpolar solvents .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include the compound , have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have also been reported to have analgesic (pain-relieving) properties . This could potentially make them useful in the development of new pain management medications.
Anti-inflammatory Activity
These compounds have demonstrated anti-inflammatory effects . This suggests potential applications in treating conditions characterized by inflammation, such as arthritis or certain autoimmune diseases.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal properties . This could make them valuable in the development of new antimicrobial and antifungal agents.
Antiviral Activity
Research has indicated that thiazole derivatives can have antiviral effects . This suggests potential applications in the treatment of viral infections.
Antitumor and Cytotoxic Activity
Thiazole derivatives have been found to have antitumor and cytotoxic activity . This means they could potentially be used in cancer treatment. For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported their cytotoxicity activity on three human tumor cell lines .
Suzuki-Miyaura Coupling Reaction
One prominent application of compounds with a similar structure is in the Suzuki-Miyaura coupling reaction. This is a powerful tool for carbon-carbon bond formation, which is a fundamental process in organic synthesis. This reaction involves the coupling of the boronic acid with various organic electrophiles, such as aryl and vinyl halides, in the presence of a palladium catalyst.
Synthesis of Complex Molecules
The compound finds application as a versatile building block in organic synthesis, particularly in the construction of complex molecules through various coupling reactions. This could be particularly useful in the pharmaceutical industry, where complex molecules are often needed for drug development.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c23-19(15-7-2-1-3-8-15)22-20-21-18(13-24-20)17-11-10-14-6-4-5-9-16(14)12-17/h10-13,15H,1-9H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKYAWUBTJKGIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)cyclohexanecarboxamide |
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